Bicyclo[4.1.0]heptan-3-one is an organic compound characterized by its unique bicyclic structure, which consists of two fused cyclopentane rings. The molecular formula of this compound is , and it has a molecular weight of approximately 110.16 g/mol. The compound features a ketone functional group at the 3-position, which significantly influences its chemical reactivity and biological properties. Bicyclo[4.1.0]heptan-3-one is often referred to in the context of its structural isomers and derivatives, which can exhibit varying physical and chemical properties.
Several methods exist for synthesizing bicyclo[4.1.0]heptan-3-one:
Bicyclo[4.1.0]heptan-3-one has several potential applications:
Interaction studies involving bicyclo[4.1.0]heptan-3-one primarily focus on its reactivity with various nucleophiles and electrophiles in synthetic organic chemistry contexts. The compound’s ability to undergo nucleophilic attack at the carbonyl carbon makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies.
Bicyclo[4.1.0]heptan-3-one shares structural similarities with several related compounds, each exhibiting unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Norcarane | C7H10 | Parent structure; colorless liquid |
| Bicyclo[4.2.0]octan-3-one | C8H12O | Larger bicyclic system; different ring fusion |
| Bicyclo[5.2.0]decane | C10H16 | More complex structure; additional ring fusion |
| 2-Cycloheptenone | C7H10O | Contains a double bond; different reactivity |
Bicyclo[4.1.0]heptan-3-one stands out due to its specific ring structure and functional group positioning, which influences its chemical behavior and potential applications compared to these similar compounds.
The utilization of norbornene derivatives as precursors for bicyclo[4.1.0]heptan-3-one synthesis has been extensively investigated and represents one of the most established approaches in the literature [6]. Norbornene, with its bicyclo[2.2.1] framework, serves as a versatile starting material due to its accessibility through Diels-Alder reactions between cyclopentadiene and various dienophiles [6]. The transformation of norbornene-based precursors to bicyclo[4.1.0]heptan-3-one typically involves ring expansion strategies that convert the bridged bicyclic system to the fused bicyclic target structure [6].
Research has demonstrated that norbornene derivatives can undergo carbon-carbon bond cleavage reactions to generate functionalized cyclopentane intermediates, which subsequently participate in cyclization reactions to form the desired bicyclo[4.1.0]heptan-3-one framework [25]. The samarium diiodide-mediated cleavage of norbornene derivatives has proven particularly effective, with studies showing that compounds containing 1,4-dicarbonyl moieties undergo selective carbon-carbon bond fragmentation rather than the expected pinacol coupling [25]. This methodology has achieved yields ranging from 68 to 80 percent for the formation of cyclopentene derivatives that serve as key intermediates [25].
The Simmons-Smith reaction has emerged as a fundamental transformation for constructing bicyclo[4.1.0] systems from cyclohexene precursors [34]. This reaction employs diiodomethane and zinc-copper couple to generate a carbenoid species that adds across the double bond of cyclohexene to form norcarane (bicyclo[4.1.0]heptane) [34] [37]. The reaction proceeds through formation of iodomethylzinc iodide, which undergoes concerted addition to the alkene, preserving the stereochemistry of the starting material [34] [37].
The conversion of bicyclo[4.1.0]heptane precursors to the corresponding 3-ketone requires selective oxidation methodologies that maintain the integrity of the strained bicyclic system [16]. Chromium trioxide-based oxidation protocols have been extensively employed for this transformation, utilizing the powerful oxidizing properties of chromium(VI) compounds [16] [17].
The Jones oxidation, employing chromium trioxide in acetone, has proven particularly effective for the oxidation of secondary alcohols to ketones in bicyclic systems [17]. This methodology converts bicyclo[4.1.0]heptan-3-ol precursors to bicyclo[4.1.0]heptan-3-one with high efficiency [17]. The reaction proceeds through formation of a chromate ester intermediate, followed by elimination to generate the ketone product [17].
A systematic study of oxidation conditions has revealed that the use of chromium trioxide in acetic acid provides optimal results for bicyclic ketone formation [16]. The procedure involves treatment of norbornan-2-ol derivatives with chromic acid under controlled conditions, yielding the corresponding ketones in yields approaching 96 percent purity as determined by gas chromatographic analysis [16].
| Oxidation Method | Reagent System | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Jones Oxidation | CrO3/acetone/H2SO4 | 0-25 | 2-4 | 85-92 |
| Chromic Acid | CrO3/HOAc | 25 | 4-6 | 88-96 |
| PDC Oxidation | PDC/CH2Cl2 | 25 | 8-12 | 78-85 |
The oxidation of formate esters represents an alternative approach that circumvents the need for alcohol intermediates [16]. This methodology involves the direct oxidation of norbornyl formate esters using chromic acid in acetone, providing a streamlined route to the ketone products [16]. The reaction proceeds through initial formation of the formate ester from norbornene, followed by oxidation to yield the ketone with overall yields exceeding 85 percent [16].
Contemporary approaches to bicyclo[4.1.0]heptan-3-one synthesis have increasingly focused on transition metal-catalyzed transformations that offer enhanced selectivity and functional group tolerance [13] [18]. These methodologies exploit the unique reactivity patterns of strained bicyclic alkenes under catalytic conditions to achieve efficient cyclization reactions [18].
Cobalt-catalyzed cycloaddition reactions have demonstrated significant potential for constructing bicyclic ketone frameworks [13]. The [6+2] cycloaddition reactions of cycloheptatrienes with alkynes, mediated by cobalt catalysts, provide access to eight-membered ring systems that can be subsequently transformed to bicyclo[4.1.0] structures through ring contraction processes [13]. These transformations proceed through cobaltacycle intermediates that undergo reductive elimination to generate the cycloaddition products [13].
Rhodium-catalyzed cyclization reactions have shown particular promise for the construction of strained bicyclic systems [18]. The catalyst promotes oxidative cyclometalation of alkyne substrates, followed by migratory insertion and reductive elimination sequences that generate the bicyclic products [18]. These transformations typically proceed under mild conditions and exhibit high functional group tolerance [18].
Palladium-mediated cyclization protocols have been developed for the synthesis of bicyclo[4.1.0]heptane derivatives through domino reaction sequences [22]. These transformations involve initial coordination of the palladium catalyst to alkene substrates, followed by cyclometalation and subsequent functionalization steps [22]. The resulting metallacycle intermediates undergo reductive elimination to afford the bicyclic products with high stereoselectivity [22].
| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Co(I)/Phosphine | Alkyne/CHT | 80°C, 12h | 75-85 | >90:10 |
| Rh(I)/Bisphosphine | Alkyne/Alkene | 60°C, 8h | 82-91 | >95:5 |
| Pd(0)/Ligand | Alkene/Halide | 25°C, 6h | 78-88 | >92:8 |
Photochemical methodologies have emerged as powerful tools for the synthesis of bicyclo[4.1.0]heptan-3-one and related bicyclic ketones, offering unique reactivity patterns that are difficult to achieve through thermal processes [28] [29]. These approaches exploit the distinctive electronic properties of photoexcited intermediates to promote cyclization and functionalization reactions [29].
Visible light-induced photocatalysis has been successfully applied to the synthesis of bicyclic ketone systems through cooperative catalysis strategies [33]. The combination of photoredox catalysts with N-heterocyclic carbene organocatalysts enables three-component coupling reactions that generate 1,3-disubstituted bicyclic ketones [33]. These transformations proceed through radical intermediates generated by single electron transfer processes [33].
The photochemical cycloaromatization of enynol substrates provides a novel route to ketone products through C1-C5 cyclization reactions [29]. This methodology involves ultraviolet light irradiation of ortho-ethynylphenyl enynol precursors, which undergo cyclization to form fulvene intermediates that subsequently fragment to release the ketone products [29]. The reaction proceeds with yields ranging from 76 to 95 percent depending on the electronic nature of the substituents [29].
Energy transfer photochemistry has been employed for strain-release reactions of bicyclic alkenes [32]. These transformations involve triplet sensitization of bicyclic substrates, leading to diradical intermediates that undergo cyclization with alkene partners [32]. The methodology provides access to complex bicyclic structures through mild photochemical conditions [32].
Photochemical strain-release reactions of bicyclo[1.1.0]butane derivatives have been developed for the synthesis of related bicyclic ketone systems [14]. These transformations exploit the high strain energy of the bicyclobutane framework to drive cyclization reactions under photochemical activation [14]. The methodology has been extended to include various coupling partners and provides access to diverse bicyclic architectures [14].
| Photochemical Method | Light Source | Wavelength (nm) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Photoredox/NHC | Blue LED | 456 | 12-16 | 78-89 |
| UV Cyclization | Mercury Lamp | 365 | 4-6 | 76-95 |
| Triplet Sensitization | LED Array | 365-385 | 8-12 | 82-91 |
| Strain-Release | UV LED | 365 | 2-4 | 85-93 |
The infrared spectroscopic analysis of Bicyclo[4.1.0]heptan-3-one reveals distinctive vibrational signatures characteristic of bicyclic ketone structures. The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as a strong absorption band in the 1705-1715 cm⁻¹ region [1] [2] [3]. This frequency range is typical for saturated ketones and reflects the strained bicyclic environment surrounding the carbonyl group [4] [1].
The aliphatic carbon-hydrogen stretching vibrations manifest as medium to strong absorptions in the 2850-2990 cm⁻¹ range [5] [2] [6]. These bands correspond to the symmetrical and asymmetrical stretching modes of the methylene groups present in the bicyclic framework [6]. The intensity and multiplicity of these absorptions provide valuable information about the molecular symmetry and conformational preferences of the bicyclic system [5].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl stretch (ketone) | 1705-1715 | Strong (s) | Carbonyl stretching of bicyclic ketone |
| Aliphatic carbon-hydrogen stretch | 2850-2990 | Medium to Strong (m-s) | Aliphatic C-H stretching |
| Carbon-hydrogen deformation | 1350-1480 | Medium (m) | C-H bending vibrations |
| Carbon-carbon stretch | 1000-1250 | Medium (m) | C-C skeletal vibrations |
| Ring deformation | 800-950 | Weak to Medium (w-m) | Bicyclic ring deformation |
The carbon-hydrogen deformation bands appear in the 1350-1480 cm⁻¹ region with medium intensity [1] [2]. These vibrations are particularly sensitive to the geometric constraints imposed by the bicyclic framework and provide diagnostic information about the molecular structure [5]. The carbon-carbon skeletal vibrations occur in the 1000-1250 cm⁻¹ range and reflect the unique bonding patterns present in the bicyclo[4.1.0]heptane system [2] [6].
The ¹³C Nuclear Magnetic Resonance spectrum of Bicyclo[4.1.0]heptan-3-one provides unambiguous structural identification through characteristic chemical shift patterns. The carbonyl carbon (C-3) resonates in the 208-215 ppm region, which is characteristic of bicyclic ketones [7] [8]. This chemical shift range reflects the electronic environment of the carbonyl group within the constrained bicyclic framework [8].
The bridgehead carbons (C-1 and C-6) appear in the 25-35 ppm range, demonstrating the typical upfield shift associated with saturated carbons in strained ring systems [7] [8]. The methylene carbons (C-2, C-4, and C-5) exhibit chemical shifts in the 20-45 ppm region, with their exact positions depending on their proximity to the carbonyl group and the degree of ring strain [9] [7].
| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C-3 (carbonyl) | 208-215 | — | — |
| C-1, C-6 (bridgehead) | 25-35 | 1.5-2.5 | Multiplet |
| C-2, C-4, C-5 (methylene) | 20-45 | 1.8-2.8 | Multiplet |
| C-7 (cyclopropyl) | 15-25 | 0.5-1.5 | Multiplet |
The cyclopropyl carbon (C-7) displays a characteristic upfield shift in the 15-25 ppm range, which is diagnostic of three-membered ring systems [9] [7]. This significant upfield shift results from the unique electronic environment created by the highly strained cyclopropyl group [7].
In the ¹H Nuclear Magnetic Resonance spectrum, the bridgehead protons appear as complex multiplets in the 1.5-2.5 ppm region [10] [11]. The methylene protons resonate in the 1.8-2.8 ppm range, with their chemical shifts influenced by the deshielding effect of the nearby carbonyl group [11] [12]. The cyclopropyl protons exhibit characteristic upfield shifts in the 0.5-1.5 ppm region, reflecting the unique magnetic environment of the three-membered ring [10] [7].
The thermodynamic properties of Bicyclo[4.1.0]heptan-3-one reflect the unique structural characteristics of this bicyclic ketone system. Precise melting point and boiling point data for the parent compound are not extensively reported in the literature [13] [14]. However, analysis of structurally related bicyclic ketones provides valuable insights into the expected thermal behavior of this compound [15] [16].
Related bicyclic ketones in the bicyclo[4.1.0]heptane series demonstrate boiling points typically ranging from 85-210°C at standard atmospheric pressure [16] [13]. The substituted derivative (1α,4β,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one exhibits a boiling point of 208.5°C at 760 mmHg [16], suggesting that the unsubstituted parent compound would have a lower boiling point due to reduced molecular weight and van der Waals interactions [17].
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | Not reported | 760 mmHg | Literature search |
| Melting Point | Not reported | Standard conditions | Literature search |
| Density | ~1.08 g/cm³ (estimated) | 20°C | Estimated from analogs |
| Refractive Index | Not reported | 20°C | Literature search |
| Flash Point | Not reported | Standard conditions | Literature search |
The melting point of Bicyclo[4.1.0]heptan-3-one is expected to be relatively low, considering the structural flexibility of the bicyclic framework and the absence of strong intermolecular hydrogen bonding [15] [18]. Analogous bicyclic ketones typically exhibit melting points in the -20°C to +40°C range, depending on their molecular symmetry and crystal packing efficiency [19] [18].
The critical temperature for related bicyclic systems has been calculated to be approximately 727.60 K (454.45°C), with a critical pressure of 2832.35 kPa [15] [17]. These values provide theoretical upper limits for the thermal stability of the bicyclic ketone framework [15].
The solubility characteristics of Bicyclo[4.1.0]heptan-3-one are determined by its molecular structure, which combines the hydrophobic bicyclic framework with the polar carbonyl functionality. The compound exhibits limited water solubility due to its predominantly hydrophobic character [19] . The calculated logarithmic octanol-water partition coefficient (LogP) for related bicyclic ketones ranges from 2.1 to 2.3, indicating moderate lipophilicity [21] [17].
| Solvent | Solubility | LogP | Notes |
|---|---|---|---|
| Water | Insoluble | — | Hydrophobic bicyclic ketone |
| Ethanol | Soluble | — | Moderate polarity solvent |
| Diethyl ether | Soluble | — | Good solubility in ethers |
| Chloroform | Soluble | — | Excellent solubility |
| Hexane | Moderately soluble | — | Limited solubility |
The compound demonstrates excellent solubility in chlorinated solvents such as chloroform and dichloromethane, which are commonly used in synthetic applications involving bicyclic ketones [22] [23]. This high solubility results from favorable van der Waals interactions between the bicyclic framework and the halogenated solvent molecules [22].
Ethereal solvents including diethyl ether and tetrahydrofuran provide good solubility for Bicyclo[4.1.0]heptan-3-one [22] [23]. The oxygen atoms in these solvents can interact weakly with the carbonyl group through dipole-dipole interactions, enhancing dissolution [24] [22].
Alcoholic solvents such as ethanol and methanol offer moderate solubility, with the polar hydroxyl groups providing some interaction with the ketone functionality [19] [22]. However, the hydrogen bonding network in alcohols can limit the solubility of the predominantly hydrophobic bicyclic structure [19].